molecular formula C12H17NO3 B13195663 2-Cyclohexyl-4-ethyl-1,3-oxazole-5-carboxylic acid

2-Cyclohexyl-4-ethyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B13195663
M. Wt: 223.27 g/mol
InChI Key: DNURPVJVHTUZOE-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4-ethyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that features a five-membered oxazole ring with a carboxylic acid group at the 5-position, an ethyl group at the 4-position, and a cyclohexyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-4-ethyl-1,3-oxazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with ethyl 2-bromoacetate can yield an intermediate, which upon cyclization with formamide, forms the oxazole ring. The final product is obtained after hydrolysis of the ester group to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4-ethyl-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.

    Substitution: The ethyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to partially or fully reduced oxazole rings.

Scientific Research Applications

2-Cyclohexyl-4-ethyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Cyclohexyl-4-ethyl-1,3-oxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid
  • 2-Cyclohexyl-4-ethyl-1,3-oxazole-4-carboxylic acid
  • 2-Cyclohexyl-5-methyl-1,3-oxazole-4-carboxylic acid

Uniqueness

2-Cyclohexyl-4-ethyl-1,3-oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the cyclohexyl and ethyl groups, along with the carboxylic acid functionality, provides distinct properties compared to other similar compounds.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-cyclohexyl-4-ethyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C12H17NO3/c1-2-9-10(12(14)15)16-11(13-9)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,14,15)

InChI Key

DNURPVJVHTUZOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=N1)C2CCCCC2)C(=O)O

Origin of Product

United States

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